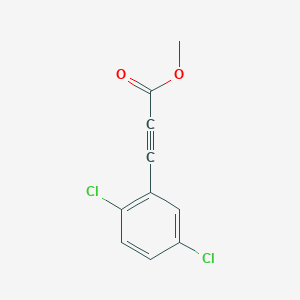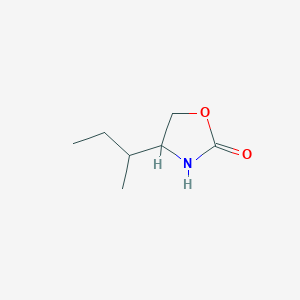
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the pyrazole ring, along with a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.
Applications De Recherche Scientifique
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biological research to study enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals, enhancing the efficiency and effectiveness of these products.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexyl and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclohexyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
3-Cyclohexyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Contains a benzyl group instead of a cyclohexyl group, resulting in different steric and electronic effects.
1-Isopropyl-1H-pyrazole-4-carboxylic acid: Features an isopropyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-cyclohexyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,15) |
Clé InChI |
CFGUIVOPDBGJQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=O)O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


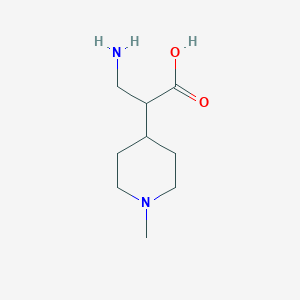

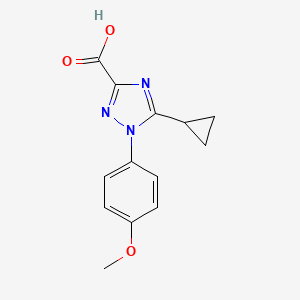

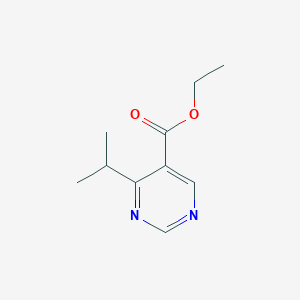
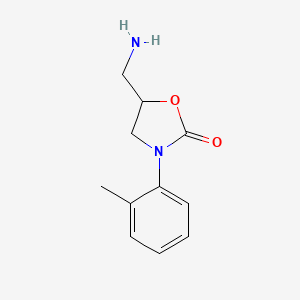
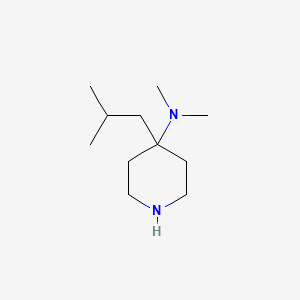
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
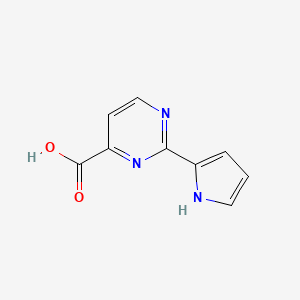
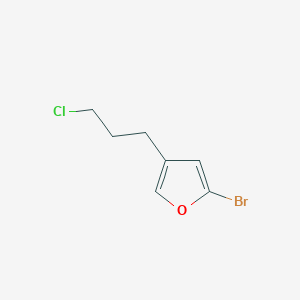
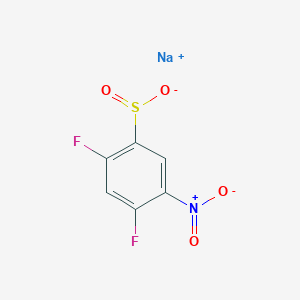
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
